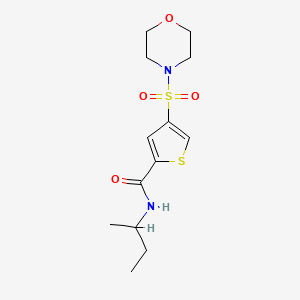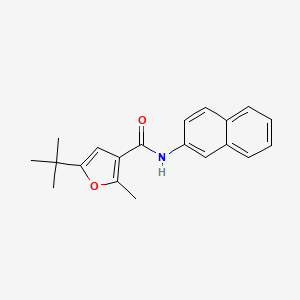
N-(sec-butyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(sec-butyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is a chemical compound that has gained much attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as BMS-986165 and is a selective inhibitor of the TYK2 enzyme. TYK2 plays a key role in the immune system and is involved in the development of autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
Scientific Research Applications
Metabolism and Pharmacokinetics
- The study by Renzulli et al. (2011) on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans highlights the comprehensive metabolic pathway and elimination profile of the compound. The research provides insights into how the drug is processed within the body, indicating significant metabolism and principal elimination via feces. This study contributes to understanding the pharmacokinetics of similar compounds, including N-(sec-butyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, by outlining the importance of evaluating metabolic pathways and elimination mechanisms for pharmaceutical compounds (Renzulli et al., 2011).
Pharmacodynamics and Efficacy
- Barrett et al. (1994) conducted research on MK‐383, a selective non‐peptide platelet glycoprotein‐IIb/IIIa receptor antagonist, assessing its pharmacodynamics and efficacy. The study offers insights into the potential therapeutic applications of receptor antagonists, including how they may prevent occlusive thrombus formation in blood vessels. Such research is relevant to the development and scientific application of this compound by illustrating the mechanisms through which receptor antagonists can exert their effects and the potential clinical benefits they may offer (Barrett et al., 1994).
Safety and Therapeutic Potential
- The utilization of N-butyl-2-cyanoacrylate in medical procedures provides a direct application of related compounds in clinical settings. Seewald et al. (2008) evaluated the safety and efficacy of N-butyl-2-cyanoacrylate for bleeding gastric fundal varices, using a standardized injection technique. This study is pertinent to understanding the therapeutic potential and safety profile of this compound in similar medical applications, emphasizing the importance of delivery method and safety in the development of therapeutic agents (Seewald et al., 2008).
Properties
IUPAC Name |
N-butan-2-yl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-3-10(2)14-13(16)12-8-11(9-20-12)21(17,18)15-4-6-19-7-5-15/h8-10H,3-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCXOFAMDGCMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568382.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}pyrrolidin-3-ol](/img/structure/B5568398.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)
![6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5568427.png)

![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5568462.png)
![2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5568473.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)
![{(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5568490.png)
